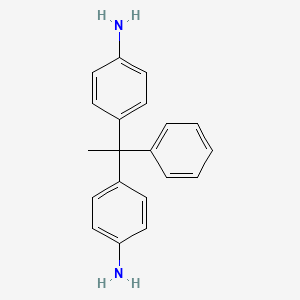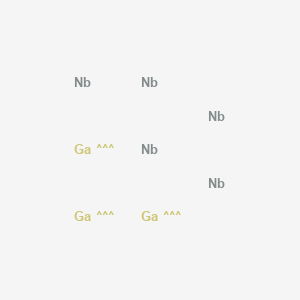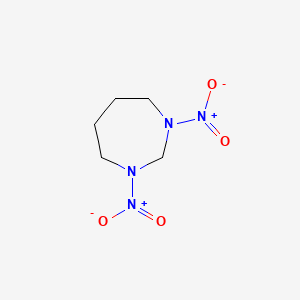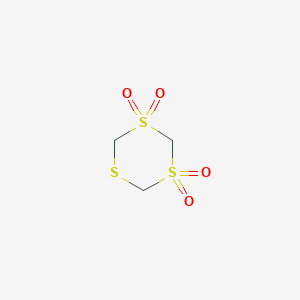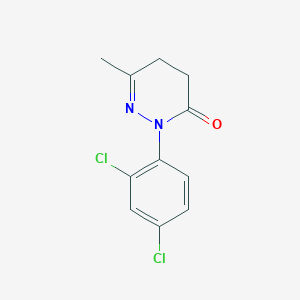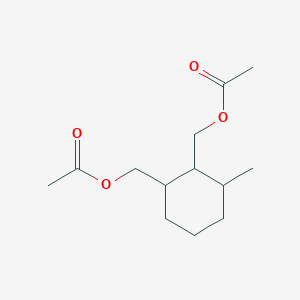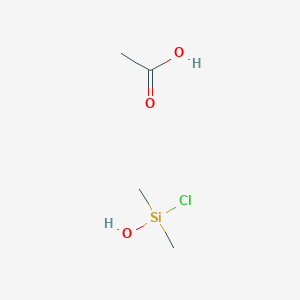
Acetic acid;chloro-hydroxy-dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid; chloro-hydroxy-dimethylsilane is a chemical compound with the molecular formula C4H11ClO3Si and a molecular weight of 170.667 g/mol . This compound is known for its unique combination of functional groups, which include an acetic acid moiety and a chloro-hydroxy-dimethylsilane group. It is used in various industrial and research applications due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid; chloro-hydroxy-dimethylsilane typically involves the reaction of dimethylchlorosilane with acetic acid under controlled conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of acetic acid; chloro-hydroxy-dimethylsilane is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions: Acetic acid; chloro-hydroxy-dimethylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and acetic acid.
Condensation Reactions: It can participate in condensation reactions with other silanes or siloxanes to form larger silicon-containing structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions with the use of a base to neutralize the by-products.
Hydrolysis: Water or aqueous solutions are used, often in the presence of an acid or base catalyst to accelerate the reaction.
Condensation Reactions: These reactions are facilitated by the use of catalysts such as tin or titanium compounds.
Major Products Formed:
Substitution Reactions: New organosilicon compounds with varied functional groups.
Hydrolysis: Silanols and acetic acid.
Condensation Reactions: Polysiloxanes and other silicon-based polymers.
科学的研究の応用
Acetic acid; chloro-hydroxy-dimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
作用機序
The mechanism of action of acetic acid; chloro-hydroxy-dimethylsilane involves its reactivity with various nucleophiles and electrophiles. The chloro group is highly reactive and can be easily substituted, while the hydroxy group can participate in hydrogen bonding and other interactions. These properties make the compound versatile in forming new chemical bonds and structures. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
Dimethylchlorosilane: A precursor in the synthesis of acetic acid; chloro-hydroxy-dimethylsilane, known for its reactivity with nucleophiles.
Trimethylchlorosilane: Similar in structure but with three methyl groups, used in various silanization reactions.
Methyldichlorosilane: Contains two chloro groups, making it more reactive in substitution reactions.
Uniqueness: Acetic acid; chloro-hydroxy-dimethylsilane is unique due to the presence of both acetic acid and silane functional groups, which provide a combination of reactivity and versatility not found in other similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and applications, making it a valuable compound in both research and industry .
特性
CAS番号 |
6904-57-0 |
|---|---|
分子式 |
C4H11ClO3Si |
分子量 |
170.66 g/mol |
IUPAC名 |
acetic acid;chloro-hydroxy-dimethylsilane |
InChI |
InChI=1S/C2H7ClOSi.C2H4O2/c1-5(2,3)4;1-2(3)4/h4H,1-2H3;1H3,(H,3,4) |
InChIキー |
IJLSMYZIGPRLRN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C[Si](C)(O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2,4-dimethoxyphenyl)methylideneamino]-4-(propanoylamino)benzamide](/img/structure/B14722284.png)



![1,1'-[(4-tert-Butoxyphenyl)methylene]dibenzene](/img/structure/B14722307.png)
